
N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C15H17N3O3 and its molecular weight is 287.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide, a compound with the molecular formula C₁₅H₁₇N₃O₃ and a molecular weight of 287.31 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms associated with this compound.
Synthesis and Structural Characteristics
The synthesis of this compound involves a multi-step process that typically includes the formation of the pyridazine core followed by the introduction of the methoxybenzyl group. The compound's structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives containing the pyridazine moiety exhibit significant telomerase inhibitory activity, which is crucial for cancer cell proliferation. For instance, certain compounds in this class have shown IC₅₀ values lower than 1 µM, indicating potent inhibition compared to known inhibitors like staurosporine (IC₅₀ = 6.41 µM) .
Table 1: Comparison of Telomerase Inhibitory Activities
Compound | IC₅₀ (µM) |
---|---|
This compound | < 1 |
Staurosporine | 6.41 |
In vitro studies utilizing flow cytometry revealed that these compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines such as MGC-803. The mechanism involves downregulation of dyskerin, a critical component of telomerase .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components:
- Methoxy Group : The presence and position of methoxy groups on the benzene ring enhance anticancer activity.
- Pyridazine Core : Variations in substituents on the pyridazine ring affect both telomerase inhibition and cytotoxicity.
- Amide Linker : The amide functional group serves as a crucial linker that influences overall biological activity.
Case Studies
A notable study involved synthesizing various derivatives based on the pyridazine scaffold, leading to compounds with improved telomerase inhibition and cytotoxicity profiles. For instance, compound A33 exhibited remarkable efficacy in inhibiting telomerase and inducing apoptosis in cancer cells, showcasing the potential for further development of this compound analogs .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of pyridazine compounds, like N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide, exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate growth inhibition in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific enzymes crucial for tumor growth .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Similar pyridazine derivatives have shown effectiveness against several bacterial strains, suggesting that this compound may possess similar properties. This potential makes it a candidate for developing new antimicrobial agents .
Enzyme Inhibition
Recent studies have explored the enzyme inhibitory potential of compounds related to this compound. These compounds have been tested against enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in conditions like diabetes and Alzheimer's disease. The ability to inhibit these enzymes can lead to therapeutic applications in managing these diseases .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazinone Core : This is achieved through the cyclization of hydrazine derivatives with diketones or keto acids.
- Introduction of the Methoxybenzyl Group : This step involves nucleophilic substitution reactions where a methoxybenzyl halide reacts with the pyridazinone intermediate.
- Acetamide Linkage Formation : The final step includes acylation with acetic anhydride or acetyl chloride to form the acetamide linkage .
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(3-methyl-6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-3-8-15(20)18(17-11)10-14(19)16-9-12-4-6-13(21-2)7-5-12/h3-8H,9-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFMHERQBOQVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.